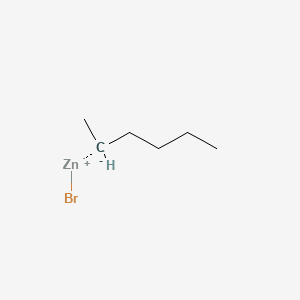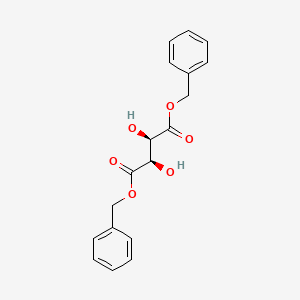
Éster Dibenzílico del Ácido L-Tartárico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Coordinación de Iones Metálicos y Síntesis de Complejos
Los derivados del Éster Dibenzílico del Ácido L-Tartárico han mostrado una tendencia significativa a formar complejos con iones metálicos como Fe(III), Ni(II) y Cu(II). La capacidad de formar complejos estables es crucial para aplicaciones en química organometálica y catálisis. Estos complejos pueden detectarse y analizarse utilizando técnicas como espectroscopia UV-Vis e IR .
Actividad Antimicrobiana
Los derivados del Ácido L-Tartárico, incluido el Éster Dibenzílico, se han evaluado por sus propiedades antimicrobianas. Han mostrado una actividad notable contra microorganismos como Escherichia coli, Pseudomonas aeruginosa, Yersinia pseudotuberculosis, Enterococcus faecalis, Staphylococcus aureus y Candida albicans. Esto abre posibles aplicaciones en el desarrollo de nuevos agentes antimicrobianos .
Separaciones Quirales en Cromatografía
Los derivados del compuesto se utilizan en métodos cromatográficos como HPLC, GC y TLC para la separación de enantiómeros. Esto es particularmente importante en la industria farmacéutica, donde la separación de fármacos quirales es necesaria debido a las diferentes bioactividades de los enantiómeros individuales .
Catálisis Asimétrica Orgánica
El this compound puede usarse como ligando para sintetizar complejos quirales de metales de transición. Estos complejos tienen utilidad potencial en catálisis asimétrica orgánica, que es un proceso clave en la producción de productos farmacéuticos enantioméricamente puros .
Síntesis de Sales Quirales
El compuesto se utiliza como un agente de resolución quiral para la resolución de mezclas racémicas. Ayuda a producir sales quirales, que son esenciales para la síntesis de compuestos ópticamente activos utilizados en diversas aplicaciones científicas .
Intermedio para la Síntesis Orgánica
El L-Tartrato de Dibencilo sirve como intermedio en la síntesis química orgánica. Su papel como intermedio es vital para la preparación de una amplia gama de compuestos orgánicos, que pueden tener aplicaciones en ciencia de materiales, desarrollo de fármacos y más .
Desarrollo de Análogos de Nucleósidos
Los derivados del compuesto se utilizan para la síntesis de nuevos nucleósidos complejos. Estos nucleósidos pueden estudiarse por su actividad antimicrobiana, proporcionando una vía para el desarrollo de nuevas clases de fármacos antivirales y anticancerígenos .
Aplicaciones Agroquímicas
Los derivados del Ácido L-Tartárico, incluido el Éster Dibenzílico, se utilizan como agroquímicos. Juegan un papel en la síntesis de compuestos que pueden actuar como pesticidas o herbicidas, contribuyendo a la industria agrícola .
Safety and Hazards
Mecanismo De Acción
Target of Action
L-Tartaric Acid Dibenzyl Ester, also known as Dibenzyl L-Tartrate or (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, is primarily used as a chiral resolving agent . It interacts with racemic compounds, helping to separate them into their individual enantiomers . The primary targets of L-Tartaric Acid Dibenzyl Ester are therefore these racemic compounds.
Mode of Action
The interaction of L-Tartaric Acid Dibenzyl Ester with its targets involves the formation of diastereomeric complexes . These complexes have different physical and chemical properties, allowing for the separation of the individual enantiomers . This interaction and the resulting changes are crucial for the role of L-Tartaric Acid Dibenzyl Ester in chiral resolution .
Biochemical Pathways
L-Tartaric Acid Dibenzyl Ester is involved in the biochemical pathway of chiral resolution . It affects the pathway by interacting with racemic compounds and forming diastereomeric complexes . The downstream effects include the separation of these complexes into individual enantiomers .
Pharmacokinetics
As a chiral resolving agent, its bioavailability would be determined by its ability to interact with racemic compounds and form diastereomeric complexes .
Result of Action
The molecular and cellular effects of L-Tartaric Acid Dibenzyl Ester’s action primarily involve the separation of racemic compounds into their individual enantiomers . This is achieved through the formation of diastereomeric complexes, which can be separated due to their different physical and chemical properties .
Action Environment
The action, efficacy, and stability of L-Tartaric Acid Dibenzyl Ester can be influenced by various environmental factors. For instance, the solvent used in the reaction can affect the efficiency of chiral resolution . Additionally, factors such as temperature and pH may also impact the stability and efficacy of L-Tartaric Acid Dibenzyl Ester .
Análisis Bioquímico
Biochemical Properties
It is known that tartaric acid derivatives, such as Dibenzoyl-L-tartaric acid, can act as chiral resolving agents for the resolution of racemic compounds . They can also be used as ligands to synthesize chiral transition metal complexes, which have potential utility in organic asymmetric catalysis .
Molecular Mechanism
The molecular mechanism of action of L-Tartaric Acid Dibenzyl Ester is not well-studied. It is known that tartaric acid derivatives can interact with various biomolecules. For instance, Dibenzoyl-L-tartaric acid can form complexes with metal ions, which can be used in organic asymmetric catalysis .
Metabolic Pathways
Tartaric acid and its derivatives are known to be involved in several metabolic pathways . For instance, tartaric acid can be converted to oxaloglycolate, which can then undergo a reductive decarboxylation to form glyceric acid .
Propiedades
IUPAC Name |
dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKIPSGLXMCAOF-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H]([C@H](C(=O)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427315 | |
| Record name | L-Tartaric Acid Dibenzyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4079-56-5, 622-00-4 | |
| Record name | rel-1,4-Bis(phenylmethyl) (2R,3R)-2,3-dihydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tartaric Acid Dibenzyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for Dibenzyl L-Tartrate?
A1: Dibenzyl L-Tartrate can be synthesized using boric acid as a catalyst in the esterification reaction between tartaric acid and benzyl alcohol. [] This method proves to be efficient and allows for the reuse of the boric acid catalyst.
Q2: What is the role of Dibenzyl L-Tartrate in polymer synthesis?
A2: Dibenzyl L-Tartrate serves as a valuable monomer in synthesizing polyesters and polyurethanes. [] It reacts with various acyl chlorides (like succinyl chloride, adipoly chloride, and telephthaloyl chloride) to form polyesters. Similarly, it reacts with diisocyanates (like hexamethylene diisocyanate, toluene 2,4-diisocyanate, and methylene-bis(4-phenyl isocyanate)) to yield polyurethanes.
Q3: Can Dibenzyl L-Tartrate be used in the synthesis of complex natural products?
A4: Yes, Dibenzyl L-Tartrate plays a crucial role in synthesizing (−)-chicoric acid, a natural product found in Echinacea with immunostimulatory and HIV-1 integrase inhibitory properties. [] In this synthesis, Dibenzyl L-Tartrate reacts with a caffeic acid derivative, ultimately leading to the formation of (−)-chicoric acid after a series of reactions.
Q4: Are there any computational studies exploring Dibenzyl L-Tartrate derivatives?
A5: Research using molecular topology has investigated Dibenzyl L-Tartrate derivatives as potential therapeutic agents for ulcerative colitis. [, ] This approach involves analyzing the structural characteristics of molecules to predict their biological activities. These studies highlight the potential of Dibenzyl L-Tartrate derivatives in medicinal chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




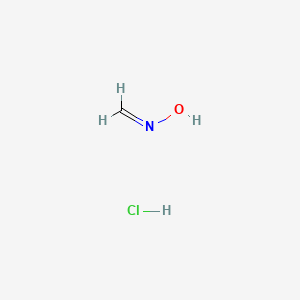
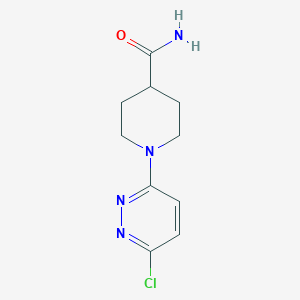


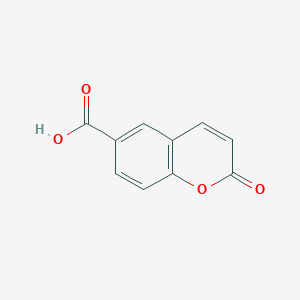
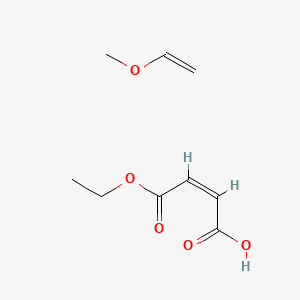



![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)

